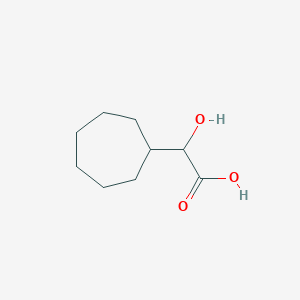
2-Cycloheptyl-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cycloheptyl-2-hydroxyacetic acid is a chemical compound with the molecular weight of 172.22 . It has the IUPAC name cycloheptyl(hydroxy)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16O3/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8,10H,1-6H2,(H,11,12) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 172.22 . Further details about its physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Peptidomimetic Applications
One of the notable applications of cycloheptyl derivatives is in the synthesis of complex molecules for peptidomimetic studies. For instance, the stereoselective synthesis of 2-cyclopropyl- and (2S)-2-hydroxymethyl-(3R,4S)-4-hydroxy-β3-homoproline demonstrates the utility of such compounds in constructing amino acids that serve as building blocks in peptidomimetic synthesis, as shown in the synthesis of mixed α/β/α tripeptides (F. M. Cordero et al., 2013). This research underpins the importance of cycloheptyl derivatives in developing novel compounds with potential therapeutic applications.
Environmental Remediation and Water Treatment
Cycloheptyl derivatives also find applications in environmental science, particularly in the degradation of pollutants. A study on the use of peracetic acid (PAA) for the degradation of pharmaceuticals, where PAA exhibited high quantum yields and scavenging effects on hydroxyl radicals, illustrates the role of cycloheptyl derivatives in advanced oxidation processes (AOPs) for water treatment (Meiquan Cai et al., 2017). This approach highlights the environmental applications of cycloheptyl-based compounds in removing contaminants from water, pointing towards their contribution to sustainable and effective water treatment technologies.
Molecular Recognition and Characterization
Moreover, cycloheptyl derivatives are utilized in molecular recognition and characterization. The synthesis of enantiomerically and diastereomerically pure compounds for molecular recognition by NMR and fluorescence spectroscopy demonstrates the potential of cycloheptyl derivatives in analytical chemistry. Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, derived from simple chemical and bio-catalytic steps, serves as a chiral solvating agent for the discrimination of isomers of acids, showcasing the applicability of these compounds in molecular recognition and analysis (Aditya N. Khanvilkar & A. Bedekar, 2018).
Propriétés
IUPAC Name |
2-cycloheptyl-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPXNCODVPXBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2874284.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)
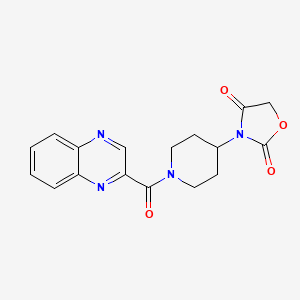
![1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one](/img/structure/B2874289.png)
![[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride](/img/structure/B2874290.png)

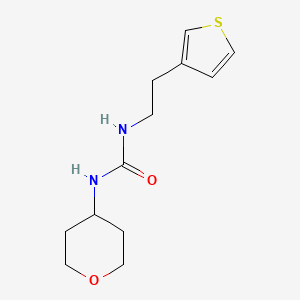
![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)
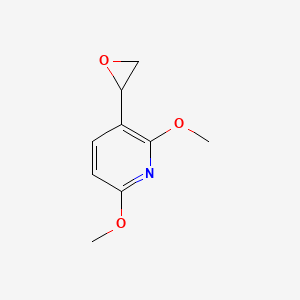

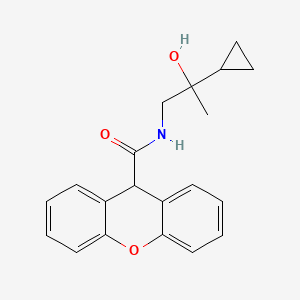
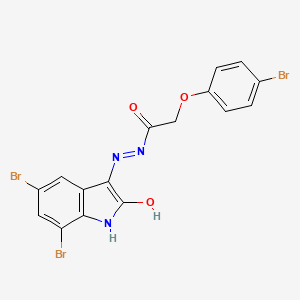
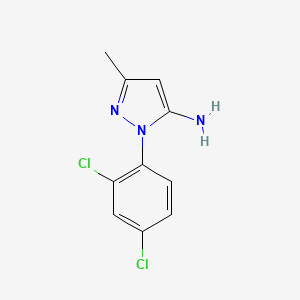
![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)
